molecular formula C14H15NO2S B2690282 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid CAS No. 1396963-80-6

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B2690282
CAS No.: 1396963-80-6
M. Wt: 261.34
InChI Key: JAGNQYBQTJDHEI-UHFFFAOYSA-N
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Description

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of amino acids. This compound features a naphthalene ring attached to a sulfanyl group, which is further connected to a propanoic acid backbone. The presence of both amino and carboxyl functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and a suitable thiol compound.

    Formation of Naphthalen-1-ylmethyl Thiol: Naphthalene is reacted with a thiol compound under basic conditions to form naphthalen-1-ylmethyl thiol.

    Alkylation: The naphthalen-1-ylmethyl thiol is then alkylated with a halogenated propanoic acid derivative, such as 3-chloropropanoic acid, in the presence of a base like sodium hydroxide.

    Amination: The resulting intermediate is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Acylated or alkylated amino acid derivatives.

Scientific Research Applications

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential role in biochemical pathways and as a probe for understanding protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[(phenylmethyl)sulfanyl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-Amino-3-[(benzyl)sulfanyl]propanoic acid: Another similar compound with a benzyl group.

Uniqueness

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The larger aromatic system of the naphthalene ring can enhance π-π interactions and increase the compound’s stability and reactivity compared to its phenyl or benzyl analogs.

Properties

IUPAC Name

2-amino-3-(naphthalen-1-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-13(14(16)17)9-18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGNQYBQTJDHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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